molecular formula C5H7NO4S B3061299 3-Thiomorpholinecarboxylic acid, 5-oxo-, 1-oxide CAS No. 88620-38-6

3-Thiomorpholinecarboxylic acid, 5-oxo-, 1-oxide

Cat. No. B3061299
CAS RN: 88620-38-6
M. Wt: 177.18 g/mol
InChI Key: DQJJKQZLLKOVPS-UHFFFAOYSA-N
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Description

3-Thiomorpholinecarboxylic Acid, 5-Oxo-, 1-Oxide is an organic compound with the chemical formula C5H7NO4S . It is insoluble in water . This compound is a cyclic amine and is commonly used as an intermediate in the manufacture of pharmaceuticals, dyes, fungicides, and other industrial chemicals .


Molecular Structure Analysis

The molecular formula of 3-Thiomorpholinecarboxylic Acid, 5-Oxo-, 1-Oxide is C5H7NO4S. The molecular weight is 177.18 g/mol.


Chemical Reactions Analysis

3-Thiomorpholinecarboxylic Acid, 5-Oxo-, 1-Oxide is used as a reagent in analytical chemistry and organic synthesis . It is also used as a precursor to various pharmaceutical intermediates and to create other organic compounds .


Physical And Chemical Properties Analysis

This compound is insoluble in water . It has a boiling point of 730.1±60.0 °C . It has a density of 1.70±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Stereochemistry

  • The compound has been synthesized as part of a study focusing on 1,4-thiazanes (thiamorpholines), with research into the stereochemistry of these compounds based on their 1 H-NMR spectroscopic parameters (Ruano et al., 1992).

Oxidation and Derivatives

  • A study explored the oxidation of thiomorpholine derivatives, including the production of thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide, indicating a potential area of chemical interest (Asinger et al., 1973).

Fluorescence-Based Detection

  • The compound has been used in the synthesis of a selective probe for hypochlorous acid (HOCl) detection. This probe, containing the thiomorpholine unit, demonstrated the potential for the development of novel fluorescent and luminogenic probes for imaging HOCl (Świerczyńska et al., 2021).

Catalysis and Reaction Mechanisms

  • The compound is also involved in multielectron atom transfer reactions catalyzed by rhenium oxazoline and thiazoline complexes, suggesting its relevance in fundamental oxo transfer reactions (McPherson et al., 2004).

Advanced Reaction Product Identification

  • It has been identified as a reaction product in studies exploring the reactions of specific aldehydes with cysteine, highlighting its formation as part of complex biochemical processes (Shimozu et al., 2009).

Oxidation Product Analysis

  • The compound has been analyzed as the main product of specific ketimine autoxidation, contributing to the understanding of thiol oxidation in biological systems (Pecci et al., 1993).

properties

IUPAC Name

1,5-dioxo-1,4-thiazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c7-4-2-11(10)1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJJKQZLLKOVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CS1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604354
Record name 1,5-Dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiomorpholinecarboxylic acid, 5-oxo-, 1-oxide

CAS RN

88620-38-6
Record name 1,5-Dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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